alpha-(Chloroacetyl)-4-(4-chlorophenyl)-2-thiazoleacetonitrile
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Overview
Description
Alpha-(Chloroacetyl)-4-(4-chlorophenyl)-2-thiazoleacetonitrile is a synthetic organic compound characterized by the presence of a thiazole ring, a chloroacetyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Chloroacetyl)-4-(4-chlorophenyl)-2-thiazoleacetonitrile typically involves the reaction of 4-(4-chlorophenyl)-2-thiazoleacetonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Chloroacetyl)-4-(4-chlorophenyl)-2-thiazoleacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Alpha-(Chloroacetyl)-4-(4-chlorophenyl)-2-thiazoleacetonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and fungal infections.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-(Chloroacetyl)-4-(4-chlorophenyl)-2-thiazoleacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The thiazole ring may also interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-thiazoleacetonitrile: Lacks the chloroacetyl group but shares the thiazole and chlorophenyl moieties.
Alpha-(Bromoacetyl)-4-(4-chlorophenyl)-2-thiazoleacetonitrile: Similar structure but with a bromoacetyl group instead of chloroacetyl.
4-(4-Chlorophenyl)-2-thiazolecarboxylic acid: Contains a carboxylic acid group instead of the acetonitrile group.
Uniqueness
Alpha-(Chloroacetyl)-4-(4-chlorophenyl)-2-thiazoleacetonitrile is unique due to the presence of both the chloroacetyl and thiazoleacetonitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS/c14-5-12(18)10(6-16)13-17-11(7-19-13)8-1-3-9(15)4-2-8/h1-4,7,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRPORUQKILROG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(C#N)C(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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